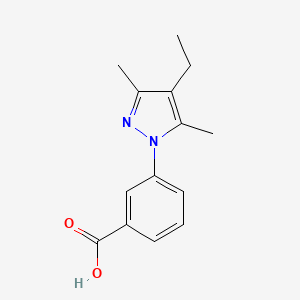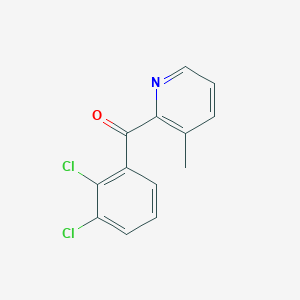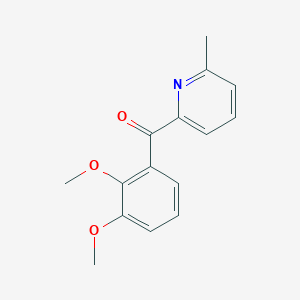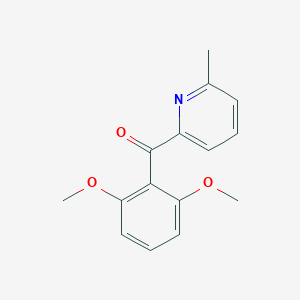
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
説明
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C14H16N2O2 . It is a solid substance . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid consists of a benzoic acid group attached to a pyrazole ring, which is further substituted with ethyl and methyl groups . The average mass of the molecule is 216.236 Da .
Physical And Chemical Properties Analysis
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a solid substance . It has a molecular weight of 244.29 and a molecular formula of C14H16N2O2 .
科学的研究の応用
1. Supramolecular Structures
Research on similar pyrazolylbenzoates, like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, has demonstrated their potential in forming hydrogen-bonded supramolecular structures. These structures can have applications in materials science, especially in the design of new molecular architectures (Portilla et al., 2007).
2. Thermal Properties of Vanadyl Complexes
The thermal properties of vanadyl complexes with azo-containing Schiff-base dyes, which can be synthesized using derivatives of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, have been studied. These properties are crucial in the development of new materials with specific thermal characteristics (Al‐Hamdani et al., 2016).
3. Antimicrobial Activity
Pyrazole derivatives, including those similar to 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, have been tested for antimicrobial activities. Their interaction with bacterial DNA gyrase suggests potential use in developing new antimicrobial agents (Shubhangi et al., 2019).
4. Optical Nonlinearity
Certain pyrazole-ethyl carboxylates exhibit significant optical nonlinearity, indicating their potential use in optical limiting applications. This is particularly relevant in the development of materials for photonic and optoelectronic devices (Chandrakantha et al., 2013).
5. Structural Studies in Crystallography
Structural studies of compounds like 4-(antipyrin-4-yliminomethyl)benzoic acid, which share a structural framework with 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid, contribute to our understanding of molecular interactions and crystal engineering (Zhang et al., 2002).
6. Metal-Organic Frameworks
The use of pyrazole-based benzoic acids in the construction of metal-organic frameworks (MOFs) has been explored. These MOFs can have various applications, including in gas storage, catalysis, and sensing (Wei et al., 2013).
Safety And Hazards
The safety information for 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWXRQUSQLYWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=CC=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















